Compound Description: GDC-0994 is a potent, orally bioavailable, and selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2) []. It targets a key signaling cascade (RAS/RAF/MEK/ERK) frequently activated in cancer. GDC-0994 aims to enhance efficacy and reduce acquired resistance compared to targeting upstream nodes (RAF, MEK) alone [].
Reference: [] Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development.
Compound Description: PF-06459988 is a third-generation, irreversible inhibitor of epidermal growth factor receptor (EGFR) mutants, particularly those with the T790M mutation common in drug-resistant non-small cell lung cancer (NSCLC) []. This compound demonstrates high potency and selectivity for double-mutant EGFR (e.g., L858R/T790M) over wild-type EGFR [].
Reference: [] Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants.
Compound Description: PF-06747775 is another irreversible inhibitor targeting oncogenic EGFR mutants in NSCLC []. This compound exhibits potent activity against common EGFR mutations, including exon 19 deletions (Del), L858R, and double mutants T790M/L858R and T790M/Del, while demonstrating selectivity over wild-type EGFR [].
Reference: [] Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) through Structure-Based Drug Design: A High Affinity Irreversible Inhibitor Targeting Oncogenic EGFR Mutants with Selectivity over Wild-Type EGFR.
Compound Description: Compound 1 is investigated for its potential use in novel combination therapies for cancer treatment. Specifically, its synergy with other anti-cancer agents or radiation therapy is being explored [, ].
Reference: [] Combination therapy of (2r,z)-2-amino-2-cyclohexyl-n-(5-(1-methyl-1h-pyrazol-4-yl)-1-oxo-2,6-dihydro-1h-[1,2]diazepino[4,5,6-cd]indol-8-yl)acetamide.[8] Combination therapy of (2R,Z)-2-amino-2-cyclohexyl-N-(5-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2,6-dihydro-1H-[1,2]diazepino[4,5,6-CD]indol-8-yl)acetamide.
Compound Description: PF-06700841 acts as a dual inhibitor of tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1), crucial components of the JAK/STAT signaling pathway involved in inflammatory and autoimmune diseases []. This dual inhibition strategy aims to enhance efficacy in treating conditions like psoriasis, psoriatic arthritis, and inflammatory bowel disease [].
Reference: [] Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of ((S)-2,2-Difluorocyclopropyl)((1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841).
Compound Description: AZD4205 is a highly selective inhibitor of JAK1, a key player in cytokine signaling and STAT3 phosphorylation []. It shows promise in overcoming treatment resistance associated with other oncogenic pathways (EGFR, MAPK, AKT) in preclinical models, particularly in combination with EGFR inhibitors like osimertinib for non-small cell lung cancer (NSCLC) [].
Reference: [] Discovery of (2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a potent and selective Janus Kinase 1 (JAK1) inhibitor.
Compound Description: BMS-820132 acts as a "partial" glucokinase (GK) activator, designed to mitigate the risk of hypoglycemia associated with "full" GK activators while maintaining efficacy in treating type 2 diabetes []. Its "partial" activation profile aims to achieve a balance between glucose control and hypoglycemia risk [].
Reference: [] Discovery of a Partial Glucokinase Activator Clinical Candidate: Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1H-pyrazol-1-yl)methyl)phosphonate (BMS-820132).
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.